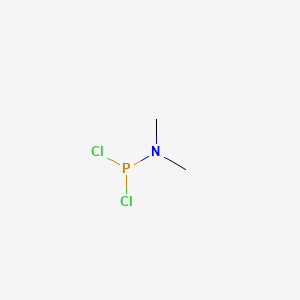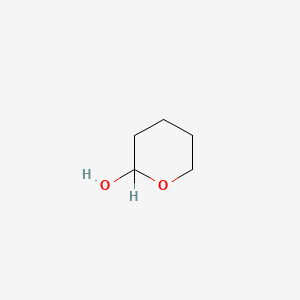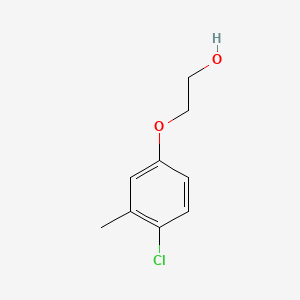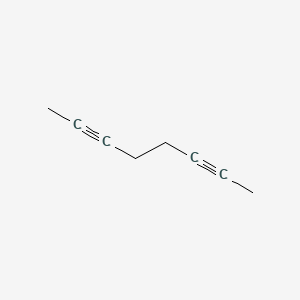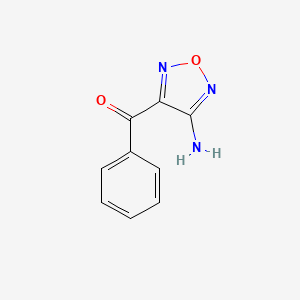
4-Benzoyl-3-furazanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the versatility of benzoyl-furazan derivatives in the synthesis of a wide range of heterocyclic compounds. These derivatives serve as key intermediates in the preparation of furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. Their reactivity towards different nucleophiles has been extensively studied, providing valuable insights into the synthesis of novel heterocyclic systems with potential therapeutic and material applications (Soliman, Bakeer, & Attia, 2010).
Antimicrobial and Antimycobacterial Activities
Benzoxazole derivatives, including those synthesized from benzoyl-furazan precursors, have shown significant antimicrobial activities. These compounds have been evaluated against various microorganisms, including Pseudomonas aeruginosa, Staphylococcus aureus, and Mycobacterium tuberculosis, highlighting their potential as scaffolds for developing new antimicrobial agents (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
Pharmacological Applications
Further exploration into the pharmacological potential of benzoyl-furazan derivatives has led to the identification of compounds with significant activity as BK channel openers. These findings are crucial for the development of new therapeutic agents targeting cardiovascular diseases and other conditions associated with BK channel dysfunction (Calderone et al., 2005).
Enzyme Inhibition
The synthesis of benzamide derivatives bearing heterocyclic furan and piperazine rings has been investigated for their enzyme inhibition properties. Some of these compounds have shown considerable inhibitory activity against butyrylcholinesterase, an enzyme target for Alzheimer's disease therapy, demonstrating their potential in the design of neuroprotective drugs (Abbasi et al., 2020).
Anticancer and Antiangiogenic Activities
Research into the anticancer and antiangiogenic activities of benzofuran derivatives, potentially synthesized from benzoyl-furazan precursors, has revealed promising results. These compounds have shown significant activity against cancer cell lines and tumors in vivo, indicating their potential as novel anticancer agents (Romagnoli et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory properties , suggesting potential targets could be inflammatory pathways or enzymes.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the production of inflammatory factors in lipopolysaccharide-induced cells . This suggests that 4-Benzoyl-3-furazanamine may interact with its targets to modulate inflammatory responses.
Result of Action
Related compounds have demonstrated anti-inflammatory effects, including the inhibition of inflammatory factor production in cells . This suggests that 4-Benzoyl-3-furazanamine may have similar effects.
properties
IUPAC Name |
(4-amino-1,2,5-oxadiazol-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-7(11-14-12-9)8(13)6-4-2-1-3-5-6/h1-5H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUWRFXTSWSYPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NON=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192212 |
Source


|
| Record name | 4-Benzoyl-3-furazanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38924-53-7 |
Source


|
| Record name | 4-Benzoyl-3-furazanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038924537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzoyl-3-furazanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

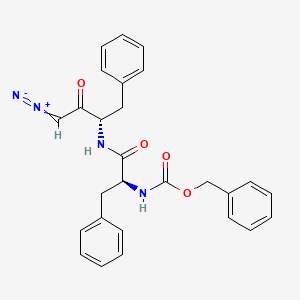
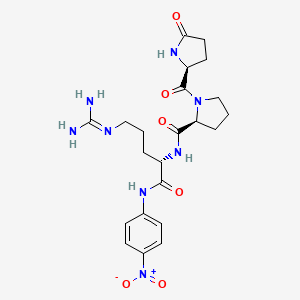
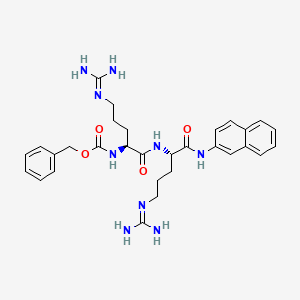

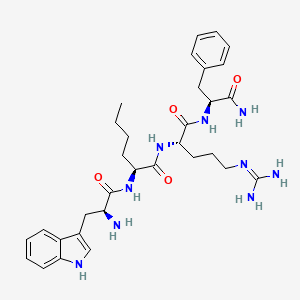
![1H,3H-Naphtho[1,8-cd]thiopyran](/img/structure/B1345620.png)
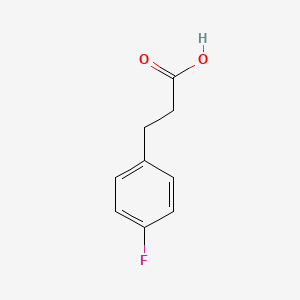
![Pyrido[2,1,6-de]quinolizine](/img/structure/B1345626.png)
